molecular formula C12H11NO3 B1269565 1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 51726-43-3

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1269565
CAS RN: 51726-43-3
M. Wt: 217.22 g/mol
InChI Key: BRENAYCUDGIHED-UHFFFAOYSA-N
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Description

“1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a synthetic compound that belongs to the class of quinoline derivatives . It has been shown to inhibit HIV infection in vitro by binding to the receptor CD4 on the surface of T cells .


Synthesis Analysis

The synthesis of this compound involves reacting ethyl esters with diphenyl ether in the presence of radiation or N,N-dimethylformamide . A green and efficient synthetic methodology has been reported for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C10H7NO3 . The InChI string is InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8 (6)11-5-7 (9)10 (13)14/h1-5H, (H,11,12) (H,13,14) .


Chemical Reactions Analysis

The frontier molecular orbitals (FMOs) and their energy gap and quantum chemical parameters of the reactants have been calculated by DFT method with the basis set of B3LYP/6-31G* level .


Physical And Chemical Properties Analysis

The melting point of this compound is 269-270℃, and its boiling point is 358℃ . It has a density of 1.429 and a flash point of 171℃ . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Synthesis and Structural Analysis

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives have been a subject of study primarily in the field of synthetic chemistry. A key focus has been on the synthesis of various substituted forms, exploring different chemical pathways and mechanisms. For example, Rudenko et al. (2012) synthesized 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, proposing a mechanism based on quantum-chemical calculations (Rudenko et al., 2012). Similarly, Glushkov et al. (1997) explored the synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, aiming at potential antimicrobial applications (Glushkov et al., 1997).

Molecular and Crystal Structures

The molecular and crystal structures of these compounds have been another area of interest. Rudenko et al. (2013) studied the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, established through X-ray structural analysis (Rudenko et al., 2013). This kind of structural analysis is crucial for understanding the physical and chemical properties of these compounds.

Pharmacological Potential

Some studies have also looked into the potential pharmacological properties of derivatives of this compound. For instance, 4-hydroxy-2-quinolones, which are structurally related, have been analyzed for their physicochemical and biological properties, including analgesic properties (Ukrainets et al., 2010). However, direct pharmacological applications of this compound itself are less prominent in the literature.

Chemical Behavior and Reactions

Further research includes the exploration of chemical reactions and behaviors of these compounds. For example, Basafa et al. (2021) investigated the hydrolysis of the nitrile moiety in a related compound, providing insights into the chemical behavior of these molecules (Basafa et al., 2021).

Safety and Hazards

This compound is classified as an irritant . It has a hazard code of Xi, Xn and a risk statement of 22 . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

This compound has been used as a molecular model for designing new drugs . It has also been shown to be cytotoxic against cancer cells and other human cell lines , suggesting potential future directions in cancer therapeutics.

properties

IUPAC Name

1,6-dimethyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-3-4-10-8(5-7)11(14)9(12(15)16)6-13(10)2/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRENAYCUDGIHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352081
Record name 1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51726-43-3
Record name 1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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